molecular formula C15H24N2O B1306417 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol CAS No. 198823-22-2

3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol

Cat. No.: B1306417
CAS No.: 198823-22-2
M. Wt: 248.36 g/mol
InChI Key: QLTWYVLPFXWGIX-UHFFFAOYSA-N
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Description

3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol is a useful research compound. Its molecular formula is C15H24N2O and its molecular weight is 248.36 g/mol. The purity is usually 95%.
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Biological Activity

3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antagonist for various receptors and its implications in antiviral research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound this compound features a piperidine ring substituted with a benzyl group and an amino alcohol moiety. Its chemical structure can be represented as follows:

C14H20N2O\text{C}_{14}\text{H}_{20}\text{N}_2\text{O}

This structure is crucial for its interaction with biological targets, influencing its pharmacological profile.

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of piperidine derivatives, including this compound. Research has shown that certain piperidine analogs exhibit micromolar activity against coronaviruses, including SARS-CoV-2. For instance, a study evaluated various 1,4,4-trisubstituted piperidines and identified several compounds with notable antiviral efficacy against human coronavirus 229E and SARS-CoV-2 .

Table 1: Antiviral Efficacy of Piperidine Derivatives

CompoundActivity (µM)Target Virus
This compoundTBDSARS-CoV-2
Other 1,4,4-TrisubstitutedMicromolarHCoV-229E

2. Chemokine Receptor Antagonism

The compound has also been investigated for its role as a chemokine receptor antagonist. A related series of benzyl-piperidines demonstrated potent antagonism at CCR3 receptors, which are implicated in inflammatory responses and allergic reactions. The structure-activity relationship (SAR) studies indicated that specific modifications to the piperidine ring significantly enhance binding potency and functional antagonism .

Table 2: CCR3 Antagonism Potency

CompoundIC50 (nM)Mechanism
This compoundTBDCCR3 Antagonist
Benzyl-Piperidine AnalogLow NanomolarCCR3 Antagonist

3. Neuroprotective Effects

Another area of investigation is the neuroprotective properties of related piperidine compounds. For example, certain derivatives have shown promise in mitigating chemotherapy-induced peripheral neuropathy (CIPN) by inhibiting inflammatory pathways associated with neuroinflammation . Although specific data on this compound in this context is limited, the structural similarities suggest potential neuroprotective effects.

Case Study: Antiviral Screening

In a recent screening of piperidine derivatives against viral targets, researchers synthesized a series of compounds based on the core structure of this compound. The study aimed to optimize antiviral activity through systematic modifications to the benzyl and piperidine moieties. Results indicated that certain substitutions led to enhanced potency against SARS-CoV viruses while maintaining low cytotoxicity levels .

Case Study: CCR3 Receptor Antagonism

A study focused on the SAR of benzyl-piperidines revealed that introducing N-(alkyl) substituents significantly improved CCR3 receptor antagonism. This research underscores the importance of structural modifications in enhancing biological activity and provides a framework for further development of therapeutic agents targeting inflammatory conditions .

Properties

IUPAC Name

3-[(1-benzylpiperidin-4-yl)amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c18-12-4-9-16-15-7-10-17(11-8-15)13-14-5-2-1-3-6-14/h1-3,5-6,15-16,18H,4,7-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTWYVLPFXWGIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCCCO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390022
Record name 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198823-22-2
Record name 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

16.5 g of 3-aminopropanol and 41.7 g of 1-benzyl-4-piperidone are dissolved in 350 ml of methylene chloride and 56 g of sodium triacetoxy-borohydride are slowly added at about 10° C. The mixture is stirred overnight at ambient temperature, then acidified with dilute hydrochloric acid while cooling and then made alkaline with conc. sodium hydroxide solution. The organic phase is separated off, the aqueous phase is washed once more with 150 ml of methylene chloride. The combined organic phases are dried over sodium sulphate and the solvent is eliminated in vacuo. 32 g of 1-benzyl-4-(3-hydroxy-propylamino)-piperidine are obtained as a yellow oil, which is used without further purification in the next reaction step.
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16.5 g
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41.7 g
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350 mL
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56 g
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reactant
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